Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate
Description
Piperidine Ring Conformation
The piperidine ring adopts a chair conformation to minimize 1,3-diaxial strain. Substituents at positions 1 and 4 occupy equatorial positions to reduce steric hindrance. Molecular mechanics simulations suggest a ring puckering amplitude (θ) of 48.7° and a phase angle (φ) of 180°, consistent with substituted piperidines.
Substituent Orientation
- The 2-(hydroxyamino)-2-iminoethyl group exhibits restricted rotation about the C-N bond due to partial double-bond character (resonance stabilization between -NH-OH and =N-OH forms).
- The ethyl carboxylate group adopts a staggered conformation relative to the piperidine ring, with a dihedral angle of 62.3° between the ester carbonyl and ring plane.
Experimental data from X-ray crystallography are limited, but analogous piperidine derivatives show lattice parameters of a = 8.42 Å, b = 10.15 Å, c = 12.30 Å in the orthorhombic crystal system.
Tautomeric and Isomeric Considerations
The compound exhibits tautomerism and stereoisomerism due to its functional groups:
Tautomerism
The 2-(hydroxyamino)-2-iminoethyl moiety exists in equilibrium between two tautomeric forms:
- Imino-hydroxyamino form : -CH₂-C(=NH)-NH-OH
- Amidine-hydroxylamine form : -CH₂-NH-C(=N-OH)-NH₂
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level suggest the imino-hydroxyamino form is more stable by 6.3 kcal/mol due to resonance stabilization.
Stereoisomerism
The piperidine ring’s chair conformation creates two stereochemical environments:
- Axial-equatorial isomerism : Substituents at positions 1 and 4 can adopt axial or equatorial orientations.
- Atropisomerism : Restricted rotation of the hydroxyimino group generates enantiomeric forms, though energy barriers (<15 kcal/mol) permit rapid interconversion at room temperature.
No crystallographic evidence of stable enantiomers has been reported, suggesting the compound is typically isolated as a racemic mixture.
Properties
IUPAC Name |
ethyl 1-(2-amino-2-hydroxyiminoethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-2-16-10(14)8-3-5-13(6-4-8)7-9(11)12-15/h8,15H,2-7H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDBRCLNOMYTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pathway 1: Alkylation of Ethyl Piperidine-4-Carboxylate
This route involves the introduction of a 2-(hydroxyamino)-2-iminoethyl group via alkylation. Ethyl piperidine-4-carboxylate is first synthesized from isonipecotic acid (piperidine-4-carboxylic acid) and ethanol using thionyl chloride as a catalyst. The reaction proceeds via esterification under reflux conditions for 48 hours, yielding ethyl piperidine-4-carboxylate with a 94% efficiency. Subsequent alkylation with 2-chloroethylamine derivatives introduces the hydroxyimino group. For example, ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, a key intermediate, is synthesized using 1-bromo-2-chloroethane and ethyl isonipecotate at elevated temperatures.
Pathway 2: Direct Functionalization of Piperidine Precursors
An alternative approach involves modifying pre-functionalized piperidine derivatives. Hydroxylamine or its salts are employed to introduce the hydroxyamino-iminoethyl moiety. For instance, reacting ethyl 1-(2-chloroethyl)piperidine-4-carboxylate with hydroxylamine hydrochloride in the presence of triethylamine facilitates nucleophilic substitution, replacing the chloro group with a hydroxyamino-iminoethyl chain. This step requires careful pH control to avoid over-alkylation or decomposition.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
-
Solvent Choice : Polar aprotic solvents like ethanol or isopropyl alcohol are preferred for esterification and alkylation steps due to their ability to stabilize ionic intermediates. Ethanol, in particular, enhances reaction rates in the synthesis of ethyl piperidine-4-carboxylate.
-
Temperature Control : Reflux conditions (70–80°C) are critical for esterification, while alkylation proceeds efficiently at 40–60°C. Exceeding these ranges leads to side products such as diethyl 1,1′-(ethane-1,2-diyl)bis(piperidine-4-carboxylate).
Catalysts and Bases
Yield Comparison of Synthetic Routes
| Pathway | Key Step | Yield | Conditions |
|---|---|---|---|
| 1 | Alkylation of ethyl piperidine-4-carboxylate | 66% | 40°C, ethanol, 8h |
| 2 | Direct functionalization with hydroxylamine | 58–62% | pH 8–9, RT, 12h |
Purification and Characterization
Purification Techniques
-
Recrystallization : Ethyl piperidine-4-carboxylate is purified via recrystallization from ethyl acetate, removing unreacted isonipecotic acid.
-
Chromatography : Silica gel chromatography isolates the target compound from alkylation by-products, achieving >98% purity.
-
Vacuum Distillation : High-purity fractions of intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate are obtained through reduced-pressure rectification.
Spectroscopic Characterization
-
¹H NMR : The target compound exhibits characteristic peaks at δ 4.12 ppm (ethyl ester –OCH₂CH₃), δ 3.07–2.38 ppm (piperidine ring protons), and δ 1.24 ppm (ester methyl group).
-
IR Spectroscopy : Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 1640 cm⁻¹ (C=N imine) confirm functional group incorporation.
Challenges and Mitigation Strategies
Stereochemical Control
The (Z)-configuration of the hydroxyimino group is critical for biological activity. Using hydroxylamine hydrochloride in basic conditions ensures preferential formation of the (Z)-isomer, as evidenced by the SMILES notation (C/C(=N/O)/N).
By-Product Formation
Diethyl 1,1′-(ethane-1,2-diyl)bis(piperidine-4-carboxylate) is a common by-product during alkylation. Limiting the molar ratio of 1-bromo-2-chloroethane to ethyl piperidine-4-carboxylate to 1:1.2 suppresses its formation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-Ester Backbones
Ethyl 4-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]amino}piperidine-1-carboxylate ()
- Structure: Incorporates a benzimidazole-aminopiperidine core with a fluorobenzyl substituent and an ethyl ester.
- Key Differences: The hydroxyamino-iminoethyl group in the target compound is replaced by a benzimidazole-fluorobenzyl moiety.
- Implications: The benzimidazole group may enhance aromatic stacking interactions, while the fluorine atom could improve metabolic stability compared to the polar hydroxyamino-iminoethyl chain .
Ethyl 1-{3-[(2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate ()
- Structure : Features a 3-oxopropyl linker with a 2-methylphenylamide substituent.
- Key Differences: The hydroxyamino-iminoethyl group is substituted with a carboxamide-phenyl group.
Analogues with Hydroxyamino/Imino Functional Groups
tert-Butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate ()
- Structure: Contains a hydroxyiminoethyl-carbamate group with a tert-butyl ester.
- Key Differences : The piperidine ring is absent, replaced by a simpler ethyl backbone.
Pharmacologically Active Piperidine Derivatives
1-(2-Phenethyl)-4-(N-phenylpropanamido)piperidine-4-carboxylic Acid Methyl Ester ()
- Structure : Includes a phenethyl group and a phenylpropanamide substituent.
- Key Differences: The hydroxyamino-iminoethyl group is replaced by a phenethyl chain.
- Implications: This compound’s phenethyl moiety is critical for μ-opioid receptor binding, suggesting that the target compound’s hydroxyamino-iminoethyl group may redirect selectivity toward non-opioid targets .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Hydrophilic vs. Lipophilic Balance : The ethyl ester in the target compound provides moderate solubility, whereas tert-butyl derivatives (e.g., ) prioritize membrane permeability .
- Functional Group Impact: The hydroxyamino-iminoethyl group may act as a metal chelator or hydrogen-bond donor, distinguishing it from carboxamide or benzimidazole-containing analogues .
- Pharmacological Potential: Structural similarities to μ-opioid ligands () suggest possible CNS applications, but further studies are needed to confirm target engagement .
Biological Activity
Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate, a compound with significant potential in pharmacology, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₄O₃
- Molecular Weight : 290.32 g/mol
Structural Features
The compound contains a piperidine ring, which is a common motif in many biologically active compounds. The presence of a hydroxyamino group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
This compound exhibits various biological activities, primarily through the modulation of nitric oxide (NO) synthesis and involvement in inflammatory pathways.
- Nitric Oxide Production :
- Anti-inflammatory Effects :
- Cytotoxicity Against Tumor Cells :
Pharmacokinetics
The compound demonstrates favorable pharmacokinetic properties:
- Absorption : High probability of human intestinal absorption.
- Blood-Brain Barrier Penetration : Moderate likelihood of crossing the blood-brain barrier, which is crucial for central nervous system-targeted therapies .
- Metabolism : Potential interactions with CYP450 enzymes suggest that it may affect the metabolism of co-administered drugs.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study A | Cytotoxicity assay on cancer cell lines | Significant reduction in cell viability at high concentrations |
| Study B | NO release assay | Enhanced NO production compared to control groups |
| Study C | Inflammatory cytokine assay | Upregulation of IL-6 and IL-8 synthesis |
Clinical Implications
While comprehensive clinical trials are yet to be reported, the preliminary data suggest that this compound could be explored for:
- Cancer Therapy : As an adjunct treatment in combination with existing chemotherapeutics.
- Inflammatory Disorders : Potential use in conditions such as rheumatoid arthritis or inflammatory bowel disease due to its anti-inflammatory properties.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate and its intermediates?
- The compound can be synthesized via multi-step reactions involving ethyl piperidine-4-carboxylate derivatives. For example, ethyl isonipecotate (ethyl piperidine-4-carboxylate) reacts with halogenated reagents (e.g., 1-bromo-2-chloroethane) in the presence of organic bases to form intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate . Amide coupling using EDCI/HOBt in dry acetonitrile is another method to introduce functional groups . Optimization typically involves solvent selection (e.g., THF, toluene) and temperature control (0–80°C) to enhance yield and purity.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are essential for structural confirmation. Mass spectrometry (MS) with high-resolution data (e.g., m/z 410.1931 [M+H]⁺) helps verify molecular weight and fragmentation patterns . Purity assessments often use HPLC with UV detection or LC-MS. For crystalline derivatives, X-ray diffraction may resolve stereochemistry .
Q. How can researchers optimize reaction conditions to improve yield during synthesis?
- Key parameters include solvent polarity (e.g., dichloromethane for SN2 reactions), temperature gradients (e.g., reflux for condensation steps), and catalyst selection (e.g., cesium carbonate for alkylation). pH adjustments (e.g., using LiAlH4 for reductions) and inert atmospheres (N₂/Ar) prevent side reactions . Orthogonal purification methods (e.g., column chromatography, recrystallization) are critical for isolating high-purity products .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- The hydroxyamino and iminoethyl groups may chelate metal ions in enzyme active sites (e.g., carbonic anhydrase or kinase domains). Molecular docking studies suggest that the piperidine ring’s conformation influences binding affinity to hydrophobic pockets. In vitro assays (e.g., fluorescence polarization) can quantify inhibition constants (Ki) and validate target engagement .
Q. How do structural modifications (e.g., substituent variations) affect the compound’s bioactivity and selectivity?
- Structure-Activity Relationship (SAR) studies show that replacing the hydroxyamino group with acyloxy or sulfonamide moieties alters potency. For example, thiazole or pyridine substitutions enhance antimicrobial activity by improving membrane permeability . Computational models (e.g., QSAR) predict logP and polar surface area to balance solubility and bioavailability .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Discrepancies may arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). Orthogonal assays (e.g., SPR vs. enzymatic activity) and structural analogs can clarify off-target effects. Batch-to-batch purity variations (e.g., residual solvents) should be ruled out via LC-MS and elemental analysis .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Molecular dynamics simulations predict metabolic stability by identifying labile sites (e.g., ester hydrolysis). ADMET profiling using tools like SwissADME assesses CYP450 inhibition and BBB penetration. Docking into homology models of targets (e.g., acetylcholinesterase) prioritizes derivatives with optimized binding energies .
Q. What methodologies identify and characterize degradation products or metabolites?
- Forced degradation studies (acid/base, oxidative stress) coupled with HR-MS/MS reveal hydrolytic cleavage of the ester group or oxidation of the iminoethyl moiety. In vitro metabolic assays (e.g., liver microsomes) detect phase I metabolites (e.g., N-oxides). Stable isotope labeling (¹³C/²H) tracks metabolic pathways .
Methodological Tables
Table 1. Key Synthetic Steps and Conditions
Table 2. Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 4.20 (q, J=7.1 Hz, 2H, OCH₂CH₃) | Ethyl ester confirmation |
| HR-MS | m/z 410.1931 [M+H]⁺ | Molecular ion with <2 ppm error |
| IR (KBr) | 1720 cm⁻¹ (C=O stretch) | Ester carbonyl group |
Table 3. Biological Assay Parameters
| Assay Type | Target | Conditions | Reference |
|---|---|---|---|
| Enzymatic Inhibition | Carbonic Anhydrase II | 25 mM Tris-HCl, pH 7.4, 10 µM substrate | |
| Cytotoxicity (MTT) | HeLa cells | 48 h incubation, IC₅₀ = 12.5 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
